molecular formula C12H11BrO B188594 2-(2-Bromoethoxy)naphthalene CAS No. 13247-80-8

2-(2-Bromoethoxy)naphthalene

Cat. No. B188594
Key on ui cas rn: 13247-80-8
M. Wt: 251.12 g/mol
InChI Key: NKALVESVNGTFHZ-UHFFFAOYSA-N
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Patent
US04327214

Procedure details

A mixture of 144 g (1 mole) of 2-naphthol, 600 ml of diethyl ketone, 275 g (2 moles) of potassium carbonate and 850 g (4.5 moles) of 1,2-dibromoethane is refluxed for 48 hours. Diethyl ketone and excess dibromoethane are then distilled off under reduced pressure and the residue is taken up in 500 ml of methylene chloride and 200 ml of 10% strength sodium hydroxide solution. After the aqueous phase has been separated off, the organic layer is washed with 100 ml of water, dried over sodium sulfate and concentrated under reduced pressure. The solid residue is stirred with 100 ml of n-pentane for 10 minutes at -5° C., filtered and washed with 50 ml of cold pentane. There is obtained 195 g (78% of theory) of pure 1-bromo-2-(2-naphthyloxy)-ethane; m.p.: 93°-95° C.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
850 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].[Br:18][CH2:19][CH2:20]Br>C(C(CC)=O)C>[Br:18][CH2:19][CH2:20][O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
275 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
850 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)C(=O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The solid residue is stirred with 100 ml of n-pentane for 10 minutes at -5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
Diethyl ketone and excess dibromoethane are then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
After the aqueous phase has been separated off
WASH
Type
WASH
Details
the organic layer is washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50 ml of cold pentane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCCOC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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